Acetic acid;yttrium (CAS 23363-14-6) Derived Y₂O₃ Insulators: Superior Morphology and Lowest Defect Density vs. Nitrate-Derived Films
A direct comparative study of Y₂O₃ insulator films fabricated via sol-gel from yttrium acetate hydrate, yttrium nitrate tetrahydrate, and yttrium isopropoxide oxide precursors demonstrated a clear advantage for the acetate route [1]. Films derived from yttrium acetate and subjected to a UV/ozone treatment exhibited a uniform and flat surface morphology with the lowest number of oxygen vacancy defects and unwanted byproducts, directly translating to superior electrical performance [2].
| Evidence Dimension | Y₂O₃ film defect density and electrical performance |
|---|---|
| Target Compound Data | Uniform and flat surface morphology; Lowest current density (Jg) of 10⁻⁸ A/cm² at 1 MV/cm |
| Comparator Or Baseline | Yttrium(III) nitrate tetrahydrate (Y(NO₃)₃·4H₂O) |
| Quantified Difference | Acetate-derived film exhibited the lowest current density (10⁻⁸ A/cm²) among all tested precursors (nitrate, isopropoxide). |
| Conditions | Sol-gel Y₂O₃ insulator films; UV/ozone treatment; High-temperature annealing. |
Why This Matters
For procurement in flexible electronics manufacturing, the lower defect density of acetate-derived Y₂O₃ directly yields higher-performance capacitors and insulators with reduced leakage current.
- [1] Lee, S., et al. (2024). UV/Ozone-Treated and Sol–Gel-Processed Y2O3 Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials, 14(9), 791. View Source
- [2] Lee, S., et al. (2024). UV/Ozone-Treated and Sol–Gel-Processed Y2O3 Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials, 14(9), 791. View Source
